![molecular formula C12H12N2O B6345553 [3-(6-Aminopyridin-3-yl)phenyl]methanol, 95% CAS No. 1187820-78-5](/img/structure/B6345553.png)
[3-(6-Aminopyridin-3-yl)phenyl]methanol, 95%
Vue d'ensemble
Description
[3-(6-Aminopyridin-3-yl)phenyl]methanol, or 3-APM, is an important organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used for a variety of purposes, including as a reagent for synthesis, as a ligand for coordination chemistry, and as a building block for drug discovery.
Applications De Recherche Scientifique
3-APM has a wide range of applications in scientific research. It is used as a reagent for organic synthesis, as a ligand for coordination chemistry, and as a building block for drug discovery. It is also used in the synthesis of other compounds, such as 6-aminopyridin-3-ylphenylmethanol and 6-aminopyridin-3-ylphenylacetaldehyde.
Mécanisme D'action
The mechanism of action of 3-APM is not fully understood, but it is believed to be related to its ability to form complexes with metal ions. These complexes are believed to play a role in the biological activity of the compound, and may be involved in the regulation of enzyme activity or the binding of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-APM are not well understood, but it is believed to have a variety of effects. It has been shown to have antioxidant and anti-inflammatory effects, and it has been linked to the regulation of cell growth and differentiation. It has also been shown to have an effect on the metabolism of glucose and lipids, as well as on the production of hormones and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
3-APM has a number of advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. It is also a versatile compound, with a wide range of applications. However, it is also limited in some ways. It is not very stable, and it can be difficult to purify.
Orientations Futures
There are a number of potential future directions for 3-APM research. It could be used to further explore its biochemical and physiological effects, and its potential for drug discovery. It could also be used to explore its potential as a diagnostic tool, or as a therapeutic agent. Additionally, it could be used to further explore its coordination chemistry, and its potential for catalysis. Finally, it could be used to explore its potential for use in environmentally friendly processes, such as green chemistry.
Propriétés
IUPAC Name |
[3-(6-aminopyridin-3-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-12-5-4-11(7-14-12)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCNVCQXPHAQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(C=C2)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(6-Aminopyridin-3-yl)phenyl]methanol | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol](/img/structure/B6345473.png)
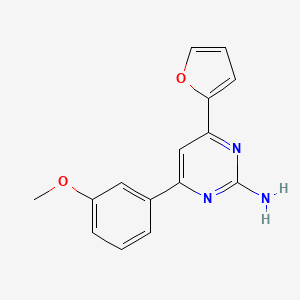
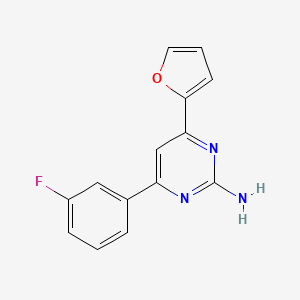
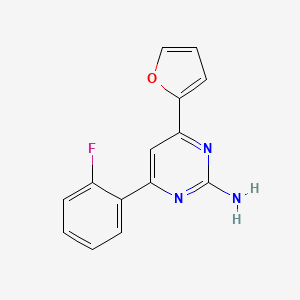
![2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester](/img/structure/B6345484.png)

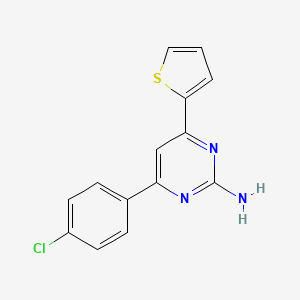

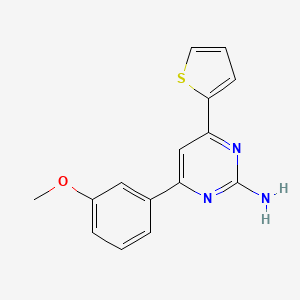
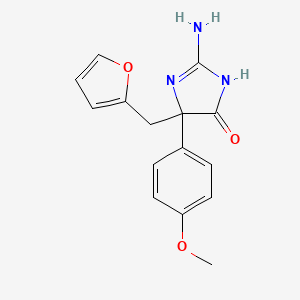
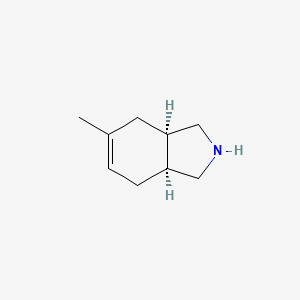
![2-Amino-5-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345538.png)
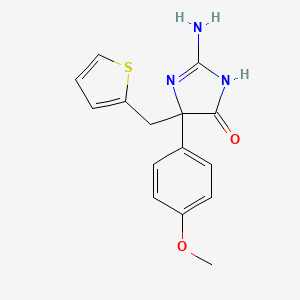
![2-Amino-5-(4-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345544.png)